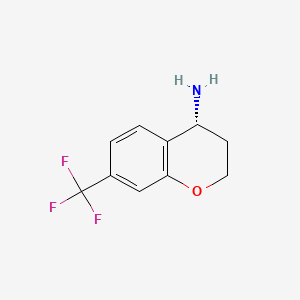
(R)-7-(trifluoromethyl)chroman-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-7-(trifluoromethyl)chroman-4-amine” is a compound that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds, and synthetic compounds exhibit a broad variety of remarkable biological and pharmaceutical activities .
Synthesis Analysis
The synthesis of “®-7-(trifluoromethyl)chroman-4-amine” involves several steps. The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Molecular Structure Analysis
The molecular formula of “®-7-(trifluoromethyl)chroman-4-amine” is C10H10F3NO . The molecular weight of the compound is 217.19 .Chemical Reactions Analysis
The chemical reactions involving “®-7-(trifluoromethyl)chroman-4-amine” are complex and involve several steps. The compound is used in the synthesis of a variety of other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of “®-7-(trifluoromethyl)chroman-4-amine” include a molecular weight of 217.19 and a molecular formula of C10H10F3NO .Wissenschaftliche Forschungsanwendungen
Catalysts and Chemical Synthesis
(R)-7-(trifluoromethyl)chroman-4-amine is linked to various applications in catalysts and chemical synthesis. For instance, trifluoromethyl groups play a significant role in the design of pharmaceuticals and agrochemicals due to their ability to enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein bind affinity. Notably, an efficient method for appending CF3 groups to a broad range of aryl substrates has been developed, demonstrating the importance of the trifluoromethyl group in molecular frameworks (Cho et al., 2010). The trifluoromethyl group's incorporation into drug candidates could enhance various properties, making them more effective in pharmaceutical applications. Additionally, a practical and catalyst-free trifluoroethylation reaction of amines has been reported, showcasing the versatility and importance of the trifluoromethyl group in chemical synthesis (Andrews et al., 2017).
Energetic Materials
Trifluoromethyl-containing compounds are also relevant in the synthesis of energetic materials. For example, a trifluoromethyl-containing fused triazole-triazine energetic molecule exhibits high thermal stability and excellent energetic performance, making it a potential candidate for heat-resistant energetic materials (Yan et al., 2021). The presence of the trifluoromethyl group can significantly impact the stability and performance of these materials.
Coordination Chemistry
In coordination chemistry, the trifluoromethyl group contributes to the unique coordination geometries of metal complexes. Bis bidentate complexes of 4-amino-3-trifluoromethyl-1,2,4-triazole-5-thione, for instance, exhibit specific coordination properties due to the presence of the trifluoromethyl group, influencing the overall structure and behavior of the complexes (Menzies & Squattrito, 2001).
Organic Materials
In the realm of organic materials, the trifluoromethyl group's properties can be harnessed to influence the behavior of polymers and other materials. For example, star-shaped single-polymer systems with simultaneous RGB emission, where the modulation of doping concentration can achieve saturated white emission, illustrate the versatility of trifluoromethyl-containing compounds in material science (Liu et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(4R)-7-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)6-1-2-7-8(14)3-4-15-9(7)5-6/h1-2,5,8H,3-4,14H2/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMCIPVIZAJIRKM-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C([C@@H]1N)C=CC(=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677277 |
Source


|
| Record name | (4R)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-7-(trifluoromethyl)chroman-4-amine | |
CAS RN |
1213657-96-5 |
Source


|
| Record name | (4R)-7-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60677277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

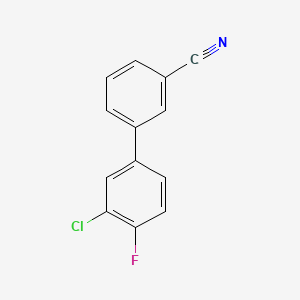
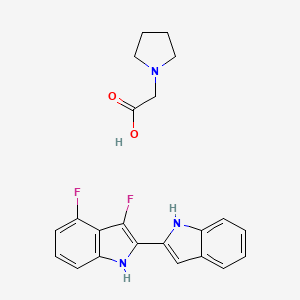
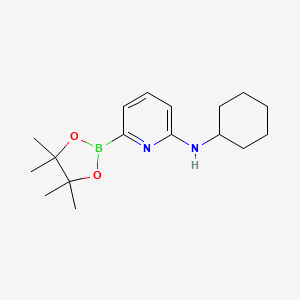
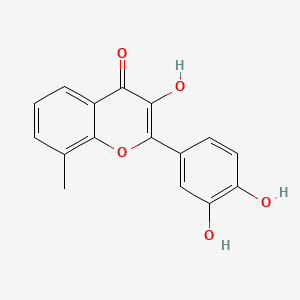
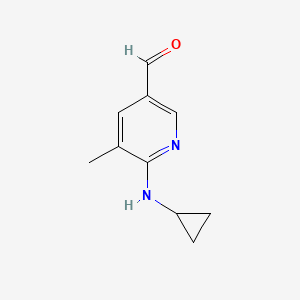
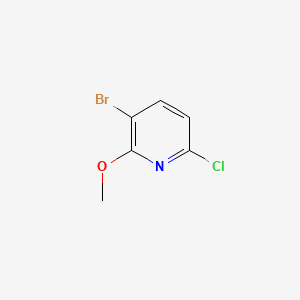
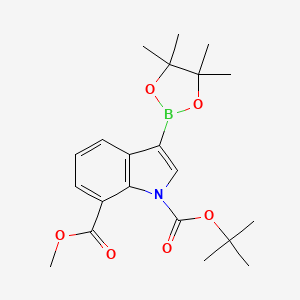
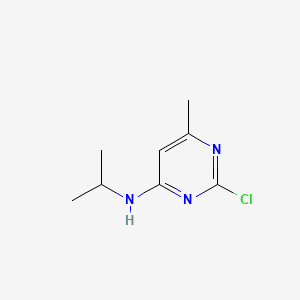
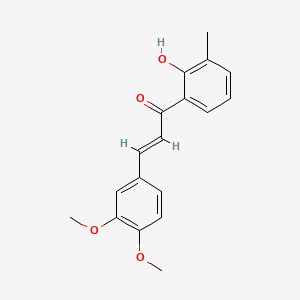
![6-Bromo-1H-benzo[d]imidazole hydrochloride](/img/structure/B578453.png)
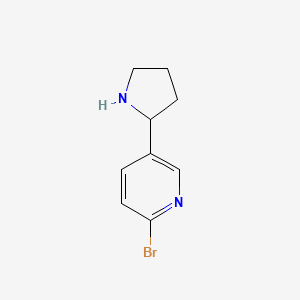
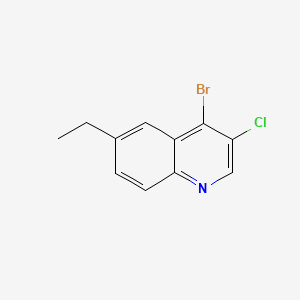
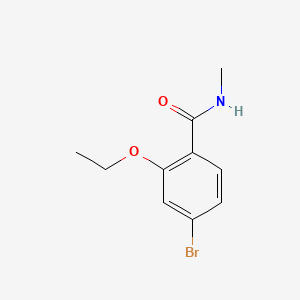
![8-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B578459.png)